molecular formula C11H13N5 B11893411 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine CAS No. 6975-25-3

9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine

Katalognummer: B11893411
CAS-Nummer: 6975-25-3
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: IASJUTNOXFGCJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine is a compound that belongs to the purine family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a cyclohexene ring attached to the purine structure. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine typically involves the reaction of cyclohex-2-en-1-yl derivatives with purine precursors. One common method is the reaction of 3-bromocyclohexene with aniline to form 2-(cyclohex-2-en-1-yl)aniline, which is then further reacted with purine derivatives under specific conditions . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Eigenschaften

CAS-Nummer

6975-25-3

Molekularformel

C11H13N5

Molekulargewicht

215.25 g/mol

IUPAC-Name

9-cyclohex-2-en-1-ylpurin-6-amine

InChI

InChI=1S/C11H13N5/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h2,4,6-8H,1,3,5H2,(H2,12,13,14)

InChI-Schlüssel

IASJUTNOXFGCJB-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)N2C=NC3=C(N=CN=C32)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.